molecular formula C10H18N4O B4071373 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide

3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide

Numéro de catalogue B4071373
Poids moléculaire: 210.28 g/mol
Clé InChI: WWKASSLHPYOURN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a critical role in cellular signaling. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, leading to a number of biochemical and physiological effects.

Mécanisme D'action

3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 works by inhibiting PDE4, which is responsible for breaking down cAMP. By inhibiting PDE4, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 increases the levels of cAMP, which leads to a number of downstream effects. Specifically, cAMP activates protein kinase A (PKA), which in turn activates a number of downstream signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes.
Biochemical and Physiological Effects:
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has a number of biochemical and physiological effects that are mediated by its ability to increase cAMP levels. These effects include:
-Reduced inflammation: cAMP activates PKA, which in turn inhibits the production of pro-inflammatory cytokines and chemokines.
-Smooth muscle relaxation: cAMP activates PKA, which in turn phosphorylates and activates myosin light chain phosphatase, leading to smooth muscle relaxation.
-Improved cognition: cAMP activates PKA, which in turn activates the cAMP response element-binding protein (CREB), leading to improved cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 is a useful tool for studying the role of cAMP signaling in a variety of physiological processes. Its selectivity for PDE4 makes it a useful tool for studying the specific effects of cAMP in different tissues and cell types. However, like all pharmacological agents, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has limitations. For example, its effects may be dose-dependent and may vary depending on the experimental conditions used.

Orientations Futures

There are a number of potential future directions for research on 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 and its effects on cAMP signaling. Some possible areas of research include:
-Exploring the role of 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 in other diseases, such as cancer and neurodegenerative disorders.
-Developing more selective inhibitors of PDE4 that can target specific isoforms of the enzyme.
-Combining 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 with other pharmacological agents to achieve synergistic effects.
-Developing new methods for delivering 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 to specific tissues or cell types.
Conclusion:
In conclusion, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 is a selective inhibitor of PDE4 that has a number of potential therapeutic applications. Its ability to increase cAMP levels has a number of downstream effects that make it a useful tool for studying the role of cAMP signaling in different physiological processes. While there are limitations to its use, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 remains an important tool for scientific research.

Applications De Recherche Scientifique

3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In asthma and COPD, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been shown to reduce airway inflammation and improve lung function. In IBD, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been shown to reduce inflammation in the gut and improve disease symptoms.

Propriétés

IUPAC Name

3-[1H-imidazol-2-ylmethyl(propan-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)14(6-3-9(11)15)7-10-12-4-5-13-10/h4-5,8H,3,6-7H2,1-2H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKASSLHPYOURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)N)CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-Imidazol-2-ylmethyl)(isopropyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 3
Reactant of Route 3
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 4
Reactant of Route 4
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 5
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 6
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.